Lipophilicity (LogP) Comparison: Propoxy Substitution Confers >1 Log Unit Increase Over Parent Pyrazole Amine
The 3-propoxy group elevates the calculated LogP to 0.7911 , whereas the unsubstituted 1-methyl-1H-pyrazol-4-amine has a significantly lower LogP ranging from -0.4 (XLogP3-AA) to 0.0023 depending on the computational method [1]. This difference of approximately 1.2–0.8 log units indicates markedly increased lipophilicity.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7911 (estimated from vendor data) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine: LogP = -0.4 (PubChem XLogP3-AA) to 0.0023 (ChemScene) |
| Quantified Difference | +1.19 to +0.79 log units |
| Conditions | Computational predictions using standard molecular descriptors. |
Why This Matters
Higher LogP values correlate with enhanced passive membrane permeability and improved oral bioavailability, a critical consideration when selecting building blocks for hit-to-lead optimization where cellular potency is a priority.
- [1] PubChem. 1-Methyl-1H-pyrazol-4-amine. CID 44214470. XLogP3-AA: -0.4. Accessed April 2026. View Source
